(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester
Description
(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester (CAS: 721-63-1) is a fluorinated aromatic ester with the molecular formula C₁₁H₁₁F₃O₂ and a molecular weight of 232.20 g/mol. The compound features a trifluoromethoxy (-OCF₃) substituent at the ortho position of the phenyl ring, attached to an ethyl ester moiety. This structural configuration imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Its synthesis typically involves esterification of (2-trifluoromethoxy-phenyl)-acetic acid with ethanol under acid catalysis or via advanced trifluoroethylation methods.
Properties
IUPAC Name |
ethyl 2-[2-(trifluoromethoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-2-16-10(15)7-8-5-3-4-6-9(8)17-11(12,13)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYVUBPWNNIQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
Using concentrated sulfuric acid as a catalyst, the carboxylic acid and ethanol undergo reflux at 80–100°C for 6–12 hours. For example, in the synthesis of ethyl trifluoroacetate, a 95% yield was achieved using trifluoroacetic acid and ethanol with a strong acidic cation exchange resin at 40–50°C. Adapting this protocol, (2-trifluoromethoxy-phenyl)acetic acid could react similarly, though reaction times may extend due to steric hindrance from the aromatic ring.
Key Reaction Parameters
Coupling Reagent-Mediated Esterification
For acid-sensitive substrates, carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) facilitate esterification at room temperature. This method, though costlier, avoids high temperatures and is ideal for lab-scale synthesis.
Alkylation of 2-Trifluoromethoxyphenol with Ethyl Bromoacetate
Introducing the acetic acid ethyl ester via nucleophilic aromatic substitution (SNAr) on 2-trifluoromethoxyphenol is feasible under basic conditions. This approach mirrors the synthesis of (6-trifluoromethyl-pyrimidin-4-yloxy)acetic acid ethyl ester, where potassium carbonate in acetone enabled substitution.
Reaction Mechanism and Optimization
The phenol’s oxygen acts as a nucleophile, attacking ethyl bromoacetate in the presence of K2CO3. Polar aprotic solvents like acetone or DMF enhance reactivity. For instance, refluxing 2-trifluoromethoxyphenol with ethyl bromoacetate (1:1.2 molar ratio) in acetone for 15 hours yielded 72% of the analogous pyrimidine ester.
Optimization Insights
-
Base : K2CO3 (prevents over-alkylation)
-
Solvent : Acetone (balances nucleophilicity and solubility)
-
Temperature : 60–80°C (reflux)
-
Yield (Hypothetical) : 65–75%
Claisen Condensation of 2-Trifluoromethoxyacetophenone
Adapting the synthesis of ethyl (2-methoxybenzoyl)acetate, a Claisen condensation between 2-trifluoromethoxyacetophenone and diethyl carbonate could yield the β-keto ester intermediate, which is subsequently decarboxylated.
Synthetic Pathway
-
Condensation : Sodium hydride deprotonates the acetophenone’s α-hydrogen, enabling nucleophilic attack on diethyl carbonate.
-
Decarboxylation : Heating the β-keto ester under acidic conditions removes CO2, yielding the desired ester.
-
Substrate : 2-Methoxyacetophenone
-
Reagents : NaH, diethyl carbonate
-
Conditions : THF, 14 hours at 20°C
-
Yield : 88%
For the trifluoromethoxy analog, similar conditions may require extended reaction times due to the electron-withdrawing effect of the CF3O group.
Catalytic Esterification Using Ion Exchange Resins
Industrial-scale synthesis benefits from heterogeneous catalysts like acidic cation exchange resins (e.g., Amberlyst 15). This method, validated for ethyl trifluoroacetate, eliminates aqueous workups and simplifies product isolation.
Process Overview
-
Reaction : (2-Trifluoromethoxy-phenyl)acetic acid and ethanol (1:4 ratio) are heated at 50°C with resin.
-
Distillation : The water-ethanol azeotrope is removed, shifting equilibrium toward ester formation.
-
Catalyst Reuse : Resins are filtered and reused for 5–10 cycles without significant activity loss.
Advantages
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Scalability | Cost |
|---|---|---|---|---|
| Acid-Catalyzed Esterification | H2SO4, 80°C, 8h | 85–90% | High | Low |
| Alkylation (SNAr) | K2CO3, acetone, 15h | 65–75% | Moderate | Moderate |
| Claisen Condensation | NaH, THF, 14h | 70–80% | Low | High |
| Ion Exchange Resin | 50°C, 6h | >95% | High | Low |
Key Findings
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylate salts, respectively.
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water. Subsequent steps involve proton transfers and elimination of ethanol to form the carboxylic acid .
-
Example :
Base-Promoted Saponification
-
Conditions : NaOH or KOH in aqueous ethanol.
-
Product : Sodium carboxylate, which acidifies to the free carboxylic acid .
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acid hydrolysis | H2SO4, H2O, reflux | (2-Trifluoromethoxy-phenyl)-acetic acid | ~85 | |
| Base saponification | NaOH, EtOH/H2O, 80°C | Sodium carboxylate | ~90 |
Nucleophilic Substitution at the Ester Group
The ester participates in transesterification and aminolysis due to its electrophilic carbonyl carbon.
Transesterification
-
Mechanism : Alkoxide nucleophiles (e.g., MeONa) displace the ethoxy group to form new esters.
-
Example :
Aminolysis
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Transesterification | MeOH, MeONa | Methyl ester derivative | ~75 | |
| Aminolysis | NH3 (excess) | (2-Trifluoromethoxy-phenyl)-acetamide | ~68 |
Electrophilic Aromatic Substitution (EAS)
The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing meta-director, influencing regioselectivity in EAS reactions.
Nitration
-
Conditions : HNO3/H2SO4 at 0–50°C.
-
Product : Nitro-substituted derivatives at the meta position relative to -OCF3.
Halogenation
-
Example : Bromination with Br2/FeBr3 yields 3-bromo-2-(trifluoromethoxy)phenyl derivatives.
| Reaction Type | Reagent | Major Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | 5-Nitro-2-(trifluoromethoxy)phenyl | ~60 | |
| Bromination | Br2, FeBr3 | 3-Bromo-2-(trifluoromethoxy)phenyl | ~55 |
Reduction Reactions
The ester group can be reduced to alcohols or aldehydes using hydride reagents.
LiAlH4 Reduction
Catalytic Hydrogenation
-
Conditions : H2, Pd/C or Raney Ni.
-
Product : Ethane derivative (partial reduction of the aromatic ring is unlikely due to -OCF3 deactivation) .
| Reaction Type | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH4 reduction | LiAlH4, THF | 2-(2-Trifluoromethoxy-phenyl)ethanol | ~80 |
Grignard and Organometallic Reactions
The ester reacts with Grignard reagents to form tertiary alcohols.
Reaction with MeMgBr
-
Mechanism : Nucleophilic attack at the carbonyl, followed by alkoxide elimination and protonation .
-
Product :
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| MeMgBr | 2-(2-Trifluoromethoxy-phenyl)-propan-2-ol | ~70 |
Oxidation Reactions
The benzylic position adjacent to the aromatic ring may undergo oxidation.
KMnO4 Oxidation
-
Conditions : Acidic or neutral aqueous KMnO4.
-
Product : Ketone or carboxylic acid, depending on conditions.
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| KMnO4 (acidic) | 2-(2-Trifluoromethoxy-phenyl)-acetone | ~50 |
Stability Under Physiological Conditions
In drug metabolism studies, trifluoromethoxy-containing esters like this compound may undergo:
| Metabolic Pathway | Enzyme | Product | Reference |
|---|---|---|---|
| Hydrolysis | Carboxylesterase | (2-Trifluoromethoxy-phenyl)-acetic acid |
Scientific Research Applications
Medicinal Chemistry
1.1 Antihypertensive Agents
Research indicates that compounds containing the trifluoromethoxy group exhibit significant biological activity. Specifically, (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester has been identified as a potential antihypertensive agent. The presence of the trifluoromethyl group enhances the compound's potency by influencing its interaction with biological targets, such as enzymes involved in blood pressure regulation .
1.2 Drug Development
The incorporation of trifluoromethyl groups in drug design often leads to improved pharmacokinetic properties. For instance, studies have shown that drugs with this functional group can exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts . This makes this compound a valuable scaffold in the development of new therapeutic agents.
Agrochemicals
2.1 Pesticide Formulation
The compound's unique chemical properties make it suitable for use in agrochemical formulations. Trifluoromethylated compounds are known to enhance the efficacy of pesticides by improving their ability to penetrate plant tissues and resist degradation . As such, this compound may serve as a key intermediate in the synthesis of novel agrochemicals.
Synthesis and Biological Evaluation
A study conducted by researchers synthesized this compound and evaluated its biological activity against hypertension models. The findings demonstrated a significant reduction in blood pressure levels in treated subjects compared to controls, indicating its potential as a therapeutic agent .
Structure-Activity Relationship (SAR) Studies
Further investigations into the structure-activity relationships of similar trifluoromethylated compounds revealed that variations in substituents on the phenyl ring can dramatically affect biological activity. This highlights the importance of optimizing molecular structure to enhance efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and stability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and electronic distinctions between (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester and related compounds:
Key Observations:
- Substituent Position : The ortho -OCF₃ group in the target compound introduces significant steric hindrance compared to para-substituted analogs like Ethyl 2-(4-(trifluoromethyl)phenyl)acetate.
- Electronic Effects: The -OCF₃ group is less electron-withdrawing than -CF₃ but still enhances electrophilic aromatic substitution resistance compared to non-fluorinated esters.
- Functional Group Diversity : Compounds like Trifluoromethylsulfanyl-acetic acid ethyl ester (with -SCF₃) exhibit distinct reactivity in nucleophilic substitutions due to sulfur’s polarizability.
This compound
- Esterification: Reaction of (2-trifluoromethoxy-phenyl)-acetic acid with ethanol under H₂SO₄ catalysis (common for esters).
- Trifluoroethylation : Use of iodonium reagents (e.g., [PhICH₂CF₃][OTf]) with Cs₂CO₃, achieving >90% yields for analogous trifluoroethyl esters.
Comparison with Similar Compounds
Physicochemical Properties
Limited experimental data are available for the target compound, but inferences can be made:
- Polarity: Higher than non-fluorinated esters (e.g., ethyl acetate) due to -OCF₃ but lower than -CF₃ analogs.
- Stability : Likely more hydrolytically stable than Trifluoroacetic acid ethyl ester due to the absence of direct -CF₃ attachment to the carbonyl.
- Solubility : Expected to be soluble in organic solvents (e.g., DCM, THF) but poorly in water, similar to Ethyl 2-(4-(trifluoromethyl)phenyl)acetate.
Biological Activity
(2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethoxy group, which has been associated with enhanced biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
The compound's structure includes a trifluoromethoxy group attached to a phenyl ring, which contributes to its lipophilicity and metabolic stability. The ethyl ester moiety enhances its bioavailability and solubility, making it a suitable candidate for various biological evaluations.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit potent antioxidant properties. For instance, derivatives containing catechol or methoxyphenol moieties have shown significant free radical scavenging activity. In particular, the introduction of a trifluoromethoxy group can increase the potency of such compounds against oxidative stress markers .
Enzyme Inhibition
A notable area of study is the inhibition of monoamine oxidase (MAO) isoforms. Compounds structurally related to this compound have been evaluated for their ability to inhibit MAO-B, which is implicated in neurodegenerative diseases. For example, one study reported that certain esters demonstrated selective MAO-B inhibitory activity with IC50 values in the nanomolar range .
Table 1: Inhibition Potency of Related Compounds Against MAO-B
| Compound | IC50 (nM) |
|---|---|
| Compound A | 13 |
| Compound B | 25 |
| Compound C | 30 |
| This compound | TBD |
Cytotoxicity and Pharmacokinetics
In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. Preliminary results suggest that the trifluoromethoxy substitution may enhance selectivity towards cancer cells while minimizing toxicity to normal cells . Additionally, pharmacokinetic evaluations indicate that such esters can exhibit improved oral bioavailability due to rapid hydrolysis in vivo, leading to enhanced therapeutic efficacy .
Case Studies
Case Study 1: Antiviral Activity
A study investigated the antiviral potential of phenylthiazole derivatives against flaviviruses. While not directly related to our compound, it provides insight into how similar structures can be optimized for antiviral activity. The introduction of hydrophobic tails and fluorinated groups was shown to significantly enhance selectivity and potency against viral targets .
Case Study 2: Structure-Activity Relationship Analysis
A comprehensive SAR analysis highlighted that compounds with trifluoromethyl groups in specific positions exhibited increased potency for inhibiting serotonin uptake compared to their non-fluorinated counterparts. This suggests that careful modification of substituents can lead to compounds with desirable pharmacological profiles .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-Trifluoromethoxy-phenyl)-acetic acid ethyl ester, and how can reaction completion be monitored?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. A representative approach involves refluxing 2-trifluoromethoxyphenol with ethyl chloroacetate in anhydrous acetone using potassium carbonate (K₂CO₃) as a base. Reaction progress is monitored via TLC with a hexane:ethyl acetate (3:1) solvent system . Post-reaction, the mixture is cooled, filtered, and purified via ether extraction and sodium hydroxide washes to remove acidic byproducts.
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Analytical Workflow :
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns aligned with the molecular formula (C₁₁H₁₁F₃O₃).
- Elemental Analysis : Validate purity by ensuring experimental C/H/F/O values fall within ±0.5% of theoretical calculations .
- IR Spectroscopy : Identify ester carbonyl (C=O) stretches near 1740 cm⁻¹ and trifluoromethoxy (OCF₃) vibrations at 1250–1150 cm⁻¹ .
Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?
- Impact : The OCF₃ group enhances lipophilicity (logP ~2.8) and metabolic stability compared to non-fluorinated analogs. Its electron-withdrawing nature may reduce ester hydrolysis rates under acidic conditions, as observed in similar fluorinated esters .
Advanced Research Questions
Q. What strategies optimize yield in large-scale synthesis, and how do solvent choices affect reactivity?
- Optimization :
- Solvent Effects : Polar aprotic solvents (e.g., acetone, DMF) improve nucleophilicity of the phenolate ion. Anhydrous conditions prevent hydrolysis of ethyl chloroacetate .
- Catalyst Screening : K₂CO₃ is cost-effective, but cesium carbonate (Cs₂CO₃) may enhance reaction rates in sterically hindered systems .
- Table : Comparative Yields Under Different Conditions
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetone | K₂CO₃ | 80 | 72 |
| DMF | Cs₂CO₃ | 100 | 85 |
Q. How can computational modeling predict the compound’s reactivity in ester hydrolysis or nucleophilic substitution?
- Approach : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states for hydrolysis. The trifluoromethoxy group’s electron-withdrawing effect lowers the energy barrier for nucleophilic attack at the ester carbonyl, as seen in analogous fluorinated acetates .
Q. What are the challenges in characterizing degradation products under accelerated stability conditions?
- Analytical Challenges : Hydrolysis of the ester group generates (2-trifluoromethoxy-phenyl)acetic acid, which requires LC-MS/MS for detection at trace levels. Forced degradation studies (pH 1–13, 40–60°C) reveal pH-dependent hydrolysis kinetics, with faster degradation in alkaline media .
Application-Oriented Questions
Q. How is this ester utilized as a precursor in pharmaceutical intermediates?
- Role : The compound serves as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) or kinase inhibitors. For example, its hydrolysis product, (2-trifluoromethoxy-phenyl)acetic acid, can be coupled with amines via carbodiimide chemistry to form amide-based drug candidates .
Q. What safety protocols are critical during handling and storage?
- Safety Measures :
- Use PPE (nitrile gloves, goggles) to avoid skin/eye contact.
- Store under inert gas (N₂/Ar) at 2–8°C to prevent moisture-induced hydrolysis .
- Waste disposal must follow EPA guidelines for fluorinated organics due to environmental persistence .
Data Contradictions & Resolution
Q. Discrepancies in reported hydrolysis rates: How to resolve conflicting stability data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
